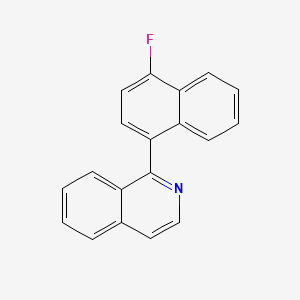![molecular formula C20H22BrO4- B15160002 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 680997-62-0](/img/structure/B15160002.png)
1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate typically involves multiple steps:
Carbonate Formation: The carbonate ester is formed by reacting the brominated intermediate with a carbonate source, such as dimethyl carbonate or di-tert-butyl dicarbonate, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azides, thiocyanates).
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Hydrolysis: Alcohols and carbon dioxide.
Scientific Research Applications
1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate is unique due to the combination of functional groups it possesses, which can impart distinct chemical and biological properties. The presence of the bromine atom allows for specific substitution reactions, while the hydroxyl and carbonate groups provide additional sites for chemical modification.
Properties
CAS No. |
680997-62-0 |
|---|---|
Molecular Formula |
C20H22BrO4- |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[1-[2-bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C20H23BrO4/c1-20(2,25-19(23)24)13-16-12-11-15(18(22)17(16)21)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12,22H,6,9-10,13H2,1-2H3,(H,23,24)/p-1 |
InChI Key |
DDFWSFLCQXWSPU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1=C(C(=C(C=C1)CCCC2=CC=CC=C2)O)Br)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


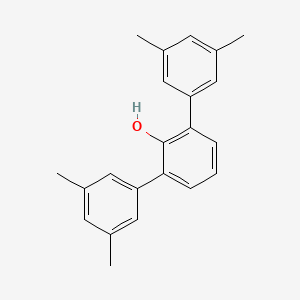
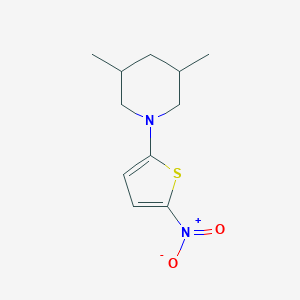
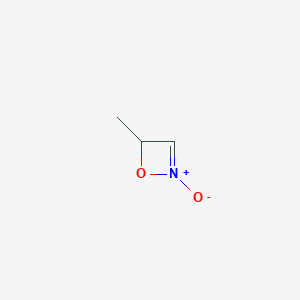
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
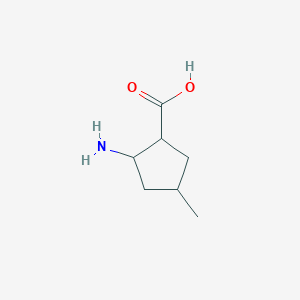
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
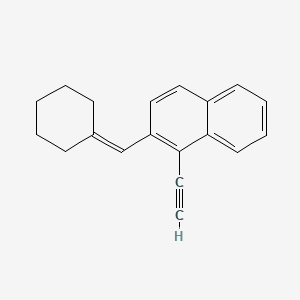
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
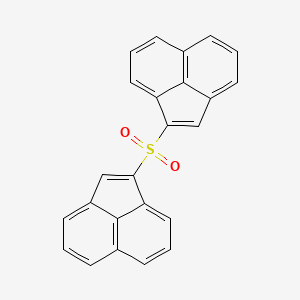
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
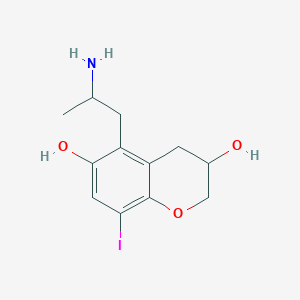
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
